

7-Nitroisobenzofuran-1(3H)-one chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitroisobenzofuran-1(3H)-one

Cat. No.: B184721

[Get Quote](#)

7-Nitroisobenzofuran-1(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroisobenzofuran-1(3H)-one, also known as 7-nitrophthalide, is a nitro-substituted derivative of the isobenzofuranone core structure. While the broader class of isobenzofuranones has been investigated for a variety of biological activities, including antimicrobial and anticancer properties, specific research on the 7-nitro isomer is limited in publicly available scientific literature.^{[1][2]} This technical guide provides a comprehensive overview of the known chemical properties of **7-Nitroisobenzofuran-1(3H)-one**, alongside information on related compounds to offer a contextual understanding. Due to the scarcity of dedicated studies on this specific isomer, some sections will reference data for structurally similar molecules, which should be interpreted with caution.

Core Chemical Properties

A summary of the fundamental chemical identifiers for **7-Nitroisobenzofuran-1(3H)-one** is provided in the table below.

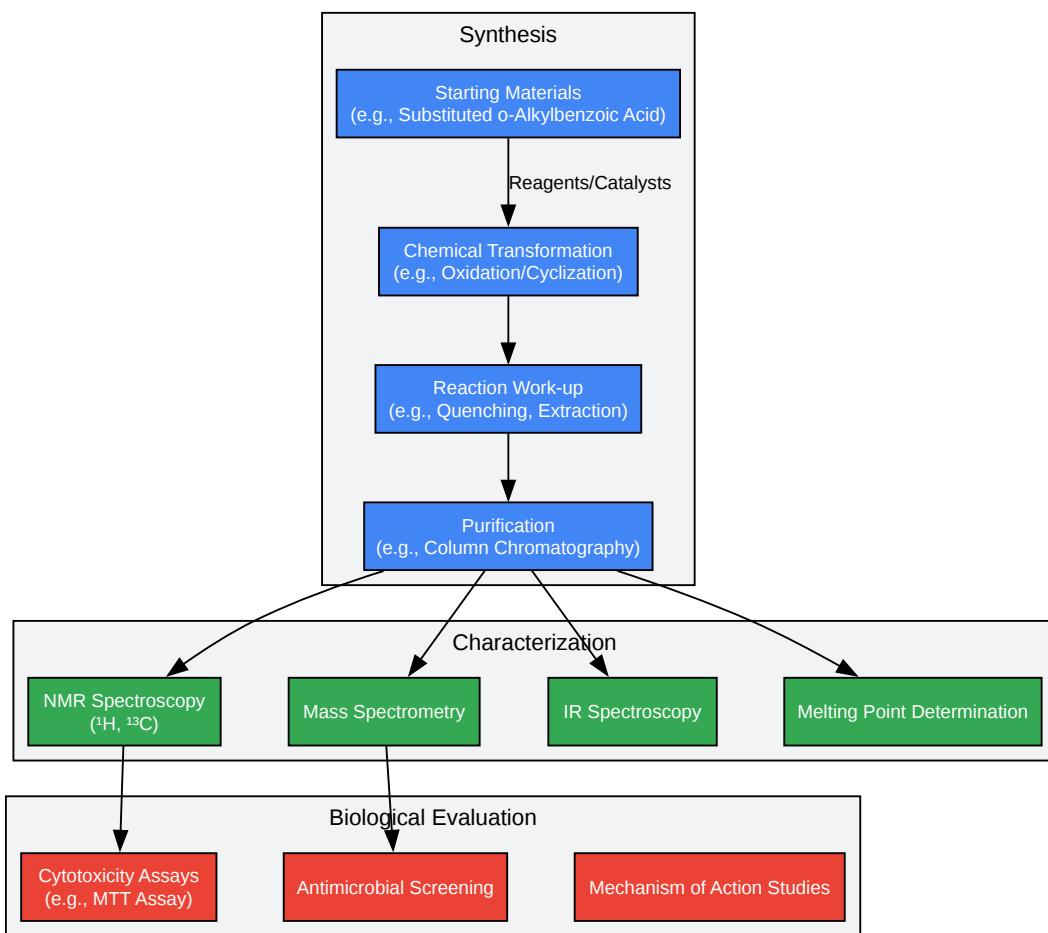
Property	Value	Source
Chemical Name	7-Nitroisobenzofuran-1(3H)-one	[3]
Synonym	7-Nitrophthalide	N/A
CAS Number	42760-46-3	[3]
Molecular Formula	C ₈ H ₅ NO ₄	[3]
Molecular Weight	179.13 g/mol	[3]
InChI Key	BFIGXRQYMBKAIR-UHFFFAOYSA-N	[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **7-Nitroisobenzofuran-1(3H)-one**, such as melting point, boiling point, and solubility, are not readily available in the reviewed literature. For context, the related compound 3-Hydroxy-6-nitroisobenzofuran-1(3H)-one has a computed molecular weight of 195.13 g/mol .[4] It is important to note that these values are for a different isomer and should not be considered representative of **7-Nitroisobenzofuran-1(3H)-one**.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **7-Nitroisobenzofuran-1(3H)-one** could not be located in the available literature. Characterization of novel isobenzofuranone derivatives typically involves these standard analytical techniques.[5]


Synthesis and Reactivity

A detailed, experimentally validated protocol for the synthesis of **7-Nitroisobenzofuran-1(3H)-one** is not described in the surveyed literature. General methods for the synthesis of isobenzofuran-1(3H)-ones often involve the conversion of o-alkylbenzoic acids.[2] One-step oxidation reactions of indane derivatives have also been reported for the synthesis of substituted isobenzofuran-1(3H)-ones.[6] The reactivity and stability of **7-Nitroisobenzofuran-1(3H)-one** have not been specifically documented.

Experimental Protocols

As no specific experimental protocols for the synthesis or analysis of **7-Nitroisobenzofuran-1(3H)-one** were found, a generalized workflow for the synthesis and characterization of a novel isobenzofuranone derivative is presented below. This serves as a hypothetical experimental design based on common practices in the field.

General Workflow for Isobenzofuranone Synthesis and Characterization

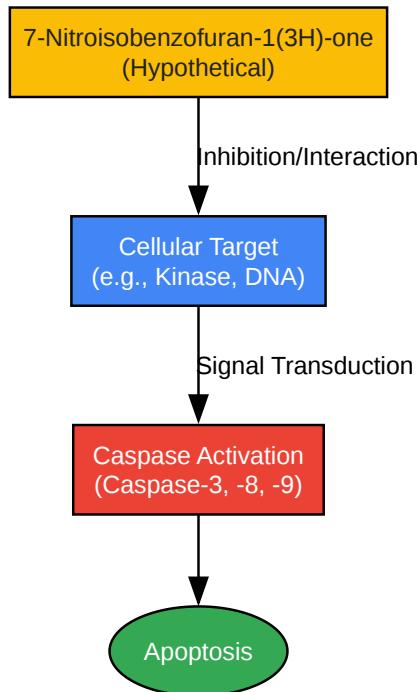
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, characterization, and biological evaluation of isobenzofuranones.

Biological Activity and Mechanism of Action

There is no specific information available on the biological activity or mechanism of action of **7-Nitroisobenzofuran-1(3H)-one** in the reviewed scientific literature. However, studies on other nitro-substituted isobenzofuranones and the broader isobenzofuranone class provide some context for potential areas of investigation.

The isobenzofuran-1(3H)-one scaffold is present in a number of compounds with diverse biological activities, including antifungal, anti-platelet, and cytotoxic effects.^[5] For instance, a series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their antiproliferative activity against lymphoma and myeloid leukemia cell lines.^[5] Some of these derivatives exhibited significant inhibition of cell viability.^[5]


A study on 4-nitroisobenzofuran-1(3H)-one revealed its activity as an inhibitor of multidrug-resistant *Staphylococcus aureus*, where it was found to target peptidoglycan biosynthesis.^[7] This suggests that the position of the nitro group on the isobenzofuranone core can significantly influence its biological target and activity.

Given the precedent for biological activity within this chemical class, **7-Nitroisobenzofuran-1(3H)-one** represents a candidate for future biological screening, particularly in the areas of oncology and infectious diseases.

Signaling Pathways

Due to the lack of biological studies on **7-Nitroisobenzofuran-1(3H)-one**, no associated signaling pathways have been identified. The diagram below illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds that induce apoptosis, a common mechanism for anticancer agents.

Hypothetical Apoptotic Signaling Pathway for a Bioactive Isobenzofuranone

[Click to download full resolution via product page](#)

A hypothetical signaling cascade for a bioactive isobenzofuranone leading to apoptosis.

Conclusion

7-Nitroisobenzofuran-1(3H)-one is a chemical entity for which there is a notable lack of comprehensive scientific data. While its basic chemical identifiers are established, its physicochemical properties, spectral characteristics, and a definitive synthetic protocol remain to be elucidated in the public domain. The biological activities of the broader isobenzofuranone class, particularly other nitro-substituted isomers, suggest that **7-Nitroisobenzofuran-1(3H)-one** may possess interesting pharmacological properties. Further research is required to synthesize and characterize this compound, and to explore its potential as a therapeutic agent. This would involve a systematic evaluation of its biological effects, determination of its mechanism of action, and assessment of its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imjst.org [imjst.org]
- 2. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-NITROISOBENZOFURAN-1(3H)-ONE | CAS: 42760-46-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 3-Hydroxy-6-nitroisobenzofuran-1(3h)-one | C8H5NO5 | CID 522671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitroisobenzofuranone, a small molecule inhibitor of multidrug-resistant *Staphylococcus aureus*, targets peptidoglycan biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [7-Nitroisobenzofuran-1(3H)-one chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184721#7-nitroisobenzofuran-1-3h-one-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com